molecular formula C12H13ClO2 B12341357 3-(4-Propoxyphenyl)-2-propenoyl chloride CAS No. 77251-76-4

3-(4-Propoxyphenyl)-2-propenoyl chloride

Cat. No.: B12341357
CAS No.: 77251-76-4
M. Wt: 224.68 g/mol
InChI Key: WMFHEIYUGYFFGL-VMPITWQZSA-N
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Description

3-(4-Propoxyphenyl)-2-propenoyl chloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propenoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propoxyphenyl)-2-propenoyl chloride typically involves the reaction of 4-propoxybenzaldehyde with a suitable acylating agent. One common method is the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Propoxyphenyl)-2-propenoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used in the presence of a base to facilitate substitution reactions.

    Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition reactions with Grignard reagents can produce alcohols.

Scientific Research Applications

3-(4-Propoxyphenyl)-2-propenoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)-2-propenoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    3-(4-Methoxyphenyl)-2-propenoyl chloride: Similar structure but with a methoxy group instead of a propoxy group.

    3-(4-Ethoxyphenyl)-2-propenoyl chloride: Contains an ethoxy group instead of a propoxy group.

    3-(4-Butoxyphenyl)-2-propenoyl chloride: Features a butoxy group in place of the propoxy group.

Uniqueness: The presence of the propoxy group in 3-(4-Propoxyphenyl)-2-propenoyl chloride imparts unique reactivity and properties compared to its analogs

Properties

CAS No.

77251-76-4

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

(E)-3-(4-propoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C12H13ClO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3/b8-5+

InChI Key

WMFHEIYUGYFFGL-VMPITWQZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

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